Ethanone, 1-oxiranyl-
Overview
Description
Synthesis Analysis
The synthesis of ethanone derivatives is a common theme in the provided papers. For instance, paper reports the synthesis of 1-aryl-2-aryl(3-pyridyl)ethanones and their corresponding ketoximes. Similarly, paper describes the synthesis of novel ethanone oxime ester derivatives, and paper details the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime. Paper discusses the diastereoselective synthesis of (Z)-1-[3-aryl-2-(phenylsulfanyl)-2-oxiranyl]-1-ethanones, which is the closest to Ethanone, 1-oxiranyl-, indicating that such compounds can be synthesized from reactions involving butenones and hydrogen peroxide.
Molecular Structure Analysis
The molecular structure of ethanone derivatives is often characterized using techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography. Paper uses X-ray diffraction to reveal hydrogen bonding networks in the crystal structure of synthesized oximes. Paper goes further by using DFT calculations and Hirshfeld surface analysis to understand the molecular geometry and noncovalent interactions of the synthesized compound.
Chemical Reactions Analysis
The reactivity of ethanone derivatives is explored in several papers. Paper discusses the use of ethanone oxime complexes in catalytic oxidation reactions with hydrogen peroxide as a terminal oxidant. Paper describes an iron-catalyzed intramolecular C(sp(2))-N cyclization of ethanone oximes, which is a type of reaction that could potentially be applicable to Ethanone, 1-oxiranyl- derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethanone derivatives are influenced by their molecular structure. Paper examines the polymorphism and phase transition in a specific ethanone derivative, providing insights into the stability and behavior of such compounds under different conditions. The antibacterial activity of ethanone oxime ester derivatives is reported in paper , indicating that these compounds can have significant biological properties.
Scientific Research Applications
Application 1: Synthesis of Hydrazine Derivatives
- Summary of the Application: Ethanone, 1-oxiranyl- is used in the synthesis of a class of hydrazine derivatives . These derivatives are anticipated to show biological activities .
- Methods of Application or Experimental Procedures: The synthesis process involves the isoquinoline-catalyzed addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate . This results in the formation of trialkyl 2-[(1E)-N-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate .
- Results or Outcomes: The described method provides convenient access to compounds which are anticipated to show biological activities . The salient features of this process include operational simplicity, good yields, and easily accessible starting materials .
Application 2: Synthesis of Polycyclic Ether Marine Natural Products
- Summary of the Application: Ethanone, 1-oxiranyl- is used in the development of new synthetic methods for the synthesis of polycyclic ether marine natural products .
- Methods of Application or Experimental Procedures: The reactions of sulfonyl-stabilized oxiranyl anions are employed to construct fused polyether ring systems, along with 6-trans endocyclization and ring expansion reactions . Total syntheses of polycyclic ether marine toxins, such as hemibrevetoxin B, gambierol, and gymnocin-A, were achieved based on the oxiranyl anion strategy developed .
- Results or Outcomes: The described method provides convenient access to compounds which are anticipated to show biological activities . The salient features of this process include operational simplicity, good yields, and easily accessible starting materials .
Application 3: Biocontrol of Phytopathogenic Fungi
- Summary of the Application: Ethanone, 1-oxiranyl- is found in the volatile organic compounds (VOCs) produced by certain rhizobacteria, and these VOCs have been shown to have biocontrol potential against the fungus Macrophomina phaseolina .
- Methods of Application or Experimental Procedures: Rhizobacteria produce microbial volatile organic compounds (mVOCs) that can be utilized as biocontrol components against phytopathogenic fungi . Major antifungal mVOCs such as Benzene, 1, 3-diethyl- and Benzene, 1, 4-diethyl followed by naphthalene, m-ethylacetophenone and ethanone, 1- (4-ethylphenyl) were produced by these strains .
- Results or Outcomes: The severity of root rot caused by M. phaseolina was reduced by 72.74% in potted cotton plants inoculated with a certain strain of rhizobacteria . This provides new insight into cotton rhizobacteria and their antifungal mVOCs as an eco-compatible strategy for cotton root rot management .
Application 4: Synthesis of Bioactive Polycyclic Ether Marine Natural Products
- Summary of the Application: Ethanone, 1-oxiranyl- is used in the development of new synthetic methods for the synthesis of bioactive polycyclic ether marine natural products .
- Methods of Application or Experimental Procedures: The reactions of sulfonyl-stabilized oxiranyl anions were employed to construct fused polyether ring systems, along with 6-trans endocyclization and ring expansion reactions . Total syntheses of bioactive polycyclic ether marine toxins, such as hemibrevetoxin B, gambierol, and gymnocin-A, were achieved based on the oxiranyl anion strategy developed .
- Results or Outcomes: The described method provides convenient access to compounds which are anticipated to show biological activities . The salient features of this process include operational simplicity, good yields, and easily accessible starting materials .
Application 5: Production of Microbial Volatile Organic Compounds (mVOCs)
- Summary of the Application: Ethanone, 1-oxiranyl- is found in the volatile organic compounds (VOCs) produced by certain rhizobacteria, and these VOCs have been shown to have biocontrol potential against several phytopathogens .
- Methods of Application or Experimental Procedures: Rhizobacteria produce microbial volatile organic compounds (mVOCs) that can be utilized as biocontrol components against phytopathogenic fungi . Major antifungal mVOCs such as Benzene, 1, 3-diethyl- and Benzene, 1, 4-diethyl followed by naphthalene, m-ethylacetophenone and ethanone, 1- (4-ethylphenyl) were produced by these strains . 4
Safety And Hazards
Ethanone, 1-oxiranyl- is associated with several hazard statements including H226, H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as being flammable, harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
1-(oxiran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWJKTAELMMCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-oxiranyl- | |
CAS RN |
4401-11-0 | |
Record name | Ethanone, 1-oxiranyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-oxiranyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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